molecular formula C16H9Cl3N2O2 B2908023 5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 158941-10-7

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2908023
CAS No.: 158941-10-7
M. Wt: 367.61
InChI Key: RABRBKKFNGMOGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CCDC involves the reaction of 3,4-dichloroaniline with 4-chlorobenzaldehyde to form an intermediate, which subsequently undergoes cyclization with hydrazine hydrate to yield the desired pyrazole carboxylic acid. The synthetic pathway is well-documented in the literature .


Molecular Structure Analysis

CCDC’s molecular structure consists of a pyrazole ring with two chlorophenyl substituents. The 3,4-dichlorophenyl group is attached at position 1, while the 4-chlorophenyl group is at position 5. The carboxylic acid functional group is located at position 3. The compound’s planar structure and aromaticity contribute to its stability and reactivity .

Future Directions

: Sigma-Aldrich. Link : ChemicalBook. Link

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)15-8-14(16(22)23)20-21(15)11-5-6-12(18)13(19)7-11/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABRBKKFNGMOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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